molecular formula C8H5F3O2 B167428 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone CAS No. 1823-63-8

2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone

Cat. No. B167428
CAS RN: 1823-63-8
M. Wt: 190.12 g/mol
InChI Key: IFNQIRKICGIWKF-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone is a chemical compound with the molecular formula C8H5F3O2 . It has a molecular weight of 190.119 .


Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone consists of eight carbon atoms, five hydrogen atoms, three fluorine atoms, and two oxygen atoms . The exact mass is 190.024170 .


Physical And Chemical Properties Analysis

2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone has a density of 1.4±0.1 g/cm3 and a boiling point of 261.9±35.0 °C at 760 mmHg . The flash point is 112.2±25.9 °C . The compound has a LogP value of 1.91, indicating its lipophilicity .

Scientific Research Applications

Hyperbranched Polymers Synthesis

2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone has been utilized in the synthesis of hyperbranched polymers with varying degrees of branching. These polymers were synthesized using self-polycondensation, showcasing the compound's versatility in polymer science (Segawa, Higashihara, & Ueda, 2010).

Detection of Al3+ Ions

This compound has been integral in creating a β-diketone sensor for detecting Al3+ ions. The synthesized Eu3+ ion-based lanthanide complex showed high selectivity and sensitivity for Al3+ ions, observable even by the naked eye under specific conditions (Yu et al., 2017).

Chemoenzymatic Synthesis in Pharmaceuticals

The compound has played a role in the chemoenzymatic synthesis of various pharmaceuticals. Its transformation through bioreduction using stereocomplementary alcohol dehydrogenases illustrates its potential in creating enantiomerically pure pharmaceutical compounds (González-Martínez, Gotor, & Gotor‐Fernández, 2019).

Fluorescent Probes Development

Research has shown the potential of this compound in developing fluorescent probes. Its properties have been exploited to create sensitive and selective probes for detecting specific compounds in biological systems (Fang et al., 2019).

Photolysis in Photoaffinity Probes

2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone has been studied in the context of photolysis, especially regarding its use in photoaffinity probes. This research provides insights into the chemical behavior of the compound under specific conditions, impacting its applications in biological research (Platz et al., 1991).

Optical Properties in Fluorophores

The compound's role in developing powerful fluorophores has been explored. Its effect on the solvatochromic properties of certain chemicals underscores its importance in the study of optical properties and photophysics (Khan, Asiri, & Aqlan, 2016).

Polyether Synthesis

It has been used in synthesizing multicyclic poly(benzonitrile ether)s, showcasing its role in the creation of advanced materials with potential applications in various fields (Kricheldorf et al., 2005).

properties

IUPAC Name

2,2,2-trifluoro-1-(4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNQIRKICGIWKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466108
Record name 2,2,2-trifluoro-1-(4-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone

CAS RN

1823-63-8
Record name 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-trifluoro-1-(4-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a cooled (−78° C.) solution of 2,2,2-trifluoro-4′-methoxyacetophenone (15 ml, 73 mmol) in DCM was added 1.0 M tribromoborane (73 ml, 73 mmol) drop wise. After the addition was completed, the reaction was slowly warmed to RT and stirred for overnight (15 h). At this point, reaction was completed by TLC. The product mixture was poured into ice water. The organic layer was washed with 10% aq Na2CO3, water and brine, dried over Na2SO4, filtered and concentrated. The residue was purified on silica gel column (5-40% EtOAc/hexane) to afford the title compound as a white crystalline solid. The major side product was a colorless oil with MS+=379.
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15 mL
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73 mL
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Synthesis routes and methods II

Procedure details

2,2,2-Trifluoro-1-(4-methoxy-phenyl)-ethanone (5 g, 25 mmol) was added to a solution of lithium chloride (3 g, 71 mmol) in DMF (84 mL). After the reaction mixture was refluxed for 5 days, it was cooled to room temperature and then quenched with 200 mL 1M HCl. The mixture thus formed was extracted with diethyl ether (3×100 mL). The combined organic phases were washed with H2O (3×300 mL), followed by brine (1×200 mL) and then dried over Na2SO4. The organic phase was collected by filtration and concentrated by rotary evaporation to yield yellow oil. The crude material was purified by flash column chromatography (0-25% ethyl acetate/hexanes) to yield intermediate compound (1) as a beige solid (4.1 g, 88%). 1H NMR (400 MHz, DMSO-D6): δ 11.14 (s, 1H), 7.94 (m, 2H), 6.98 (m, 2H); 19F NMR (376 MHz, CDCl3): δ −70.4.
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5 g
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3 g
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84 mL
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88%

Synthesis routes and methods III

Procedure details

0.1 mol of phenol and 0.1 mol of trifluoroacetyl chloride are reacted analogously to Example 4 to give 4-trifluoroacetylphenol. The latter is esterified using carboxylic acids and DCC. With p-pentylbenzoic acid, 4-trifluoroacetylphenyl pentylbenzoate, mp. 27° C., Δε=26.7, is obtained.
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0.1 mol
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0.1 mol
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Synthesis routes and methods IV

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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Nakagita, A Ishida, ZP Tachrim, L Wang, T Misaka… - Molecules, 2020 - mdpi.com
Lactisole, which has a 2-phenoxy propionic acid skeleton, is well-known as an inhibitor of sweet taste receptors. We recently revealed some of the structure–activity relationships of the …
Number of citations: 3 www.mdpi.com

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